REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:10])[CH2:3]P(=O)(OC)OC.[OH-].[K+].[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=O)[CH2:14]1>O.C(O)C>[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=[CH:3][C:2](=[O:1])[CH3:10])[CH2:14]1 |f:1.2|
|
Name
|
|
Quantity
|
32.06 g
|
Type
|
reactant
|
Smiles
|
O=C(CP(OC)(OC)=O)C
|
Name
|
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 5° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is removed in vacuo, water (100 ml) and diethyl ether (200 ml)
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
the mixture is poured into a separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic phase collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is further purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)C=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |